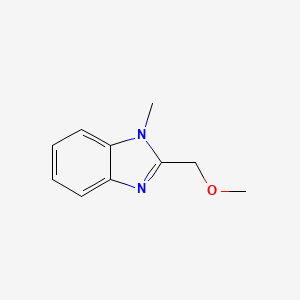

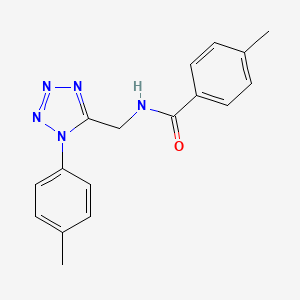

![molecular formula C19H15FN2O3S B3010636 Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-78-1](/img/structure/B3010636.png)

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides with halogenated compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a process yield above 60% . Similarly, other thiazole derivatives have been synthesized from aryl thioamides in multi-step processes, as seen in the creation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can engage in hydrogen bonding and other non-covalent interactions. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N—H⋯N interactions, which also involve N—H⋯O interactions with carboxylate oxygen atoms . These interactions are crucial for the stability and crystallographic behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cyclization and substitution reactions, to yield a wide range of products. The reactivity of the thiazole ring allows for the synthesis of complex molecules, such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, through reactions with electrophilic reagents . The versatility in chemical reactions makes thiazole derivatives valuable scaffolds in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, ^1H NMR, and MS are commonly used to establish the structures of these compounds . Additionally, theoretical methods like density functional theory (DFT) can be employed to predict molecular geometry, vibrational assignments, and chemical shifts, which are often in good agreement with experimental data . The presence of substituents like the 4-fluorobenzoyl group can affect the electronic distribution within the molecule, as indicated by molecular electrostatic potential (MEP) maps and Mulliken population analysis .

科学的研究の応用

Antituberculosis Activity

Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has shown promise in the fight against tuberculosis. Specifically, a study by Jeankumar et al. (2013) discovered that a compound closely related to it exhibited significant activity against Mycobacterium tuberculosis, demonstrating its potential as a candidate for antituberculosis therapy (Jeankumar et al., 2013).

Synthesis and Biological Properties

Research by Shafi et al. (2021) focused on synthesizing new derivatives of benzothiazole, closely related to this compound, and exploring their biological properties. This study underscores the compound's significance in the development of new substances with potential biological applications (Shafi et al., 2021).

Applications in Cancer Research

A study by Gad et al. (2020) explored the potential of a related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in inducing apoptosis in breast cancer cells. This highlights the potential applicability of this compound in cancer research and therapy (Gad et al., 2020).

Synthesis and Antimicrobial Evaluation

Spoorthy et al. (2021) conducted a study on the synthesis and antimicrobial evaluation of analogues related to this compound, providing insights into its possible use in antimicrobial applications (Spoorthy et al., 2021).

Synthesis and Characterization in Organic Chemistry

The compound's significance in organic synthesis and characterization was highlighted in a study by Mohamed (2014), which focused on the synthesis of various derivatives, illustrating the compound's versatility in organic chemistry (Mohamed, 2014).

特性

IUPAC Name |

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)15-6-4-3-5-14(15)16-11-26-19(21-16)22-17(23)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEJLVZDRJIPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)

![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)